4-(2-Chloroethyl)oxane-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
4-(2-chloroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-8(7-10)2-5-11-6-3-8/h7H,1-6H2 |
InChI Key |
ZNFOQZDWWGJYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCCl)C=O |
Origin of Product |
United States |
Contextualization Within Oxane Derivatives and Halogenated Carbaldehydes
4-(2-Chloroethyl)oxane-4-carbaldehyde is a unique molecule that integrates two important classes of organic compounds: oxane derivatives and halogenated carbaldehydes. The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a common structural motif in a vast array of natural products and pharmacologically active compounds. This framework provides a stable and defined three-dimensional scaffold.
Concurrently, the presence of a carbaldehyde group attached to the oxane ring at the fourth position introduces a key reactive site. Aldehydes are exceptionally versatile functional groups in organic synthesis, participating in a wide range of transformations such as nucleophilic additions, oxidations, and reductions.
Furthermore, the 2-chloroethyl substituent introduces a halogenated alkyl chain. Halogenated organic compounds are of immense importance in synthetic chemistry, serving as precursors for a multitude of functional group interconversions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions, adding another layer of synthetic utility to the molecule.
Rationale for Academic Investigation of Complex Bifunctional Molecules
Strategies for Oxane Ring Construction
The tetrahydropyran (B127337) (oxane) ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to the development of a variety of reliable and stereoselective methods.
Cyclization Reactions for Tetrahydropyran Formation
The formation of the oxane ring can be achieved through several strategic cyclization reactions. One of the most powerful and widely used methods is the Prins cyclization . nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org The versatility of the Prins cyclization allows for the construction of substituted tetrahydropyrans with a high degree of stereocontrol. nih.gov Various Lewis and Brønsted acids can be employed as catalysts, influencing the reaction's outcome and stereoselectivity. acs.org
Another classical yet effective method is the intramolecular Williamson ether synthesis . lumenlearning.comlibretexts.org This approach involves the cyclization of a halo-alcohol, where the alkoxide, generated by deprotonation of the hydroxyl group, displaces an intramolecular halide via an SN2 reaction to form the cyclic ether. libretexts.orglibretexts.org The efficiency of this reaction is dependent on the ring size being formed, with 5- and 6-membered rings being kinetically and thermodynamically favored. libretexts.org
Other notable methods include:
Hetero-Diels-Alder reactions: This cycloaddition approach can provide rapid access to dihydropyran systems, which can then be reduced to the corresponding tetrahydropyran.
Michael additions: Intramolecular oxa-Michael additions of an alcohol to an α,β-unsaturated carbonyl system can effectively close the six-membered ring. whiterose.ac.uk
Metal-mediated cyclizations: Various transition metals can catalyze the cyclization of appropriate acyclic precursors to form the oxane ring. rsc.org
Table 1: Comparison of Selected Cyclization Reactions for Tetrahydropyran Synthesis
| Reaction | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde/Ketone | Acid (Lewis or Brønsted) | High stereoselectivity, convergent. nih.govbeilstein-journals.org |
| Intramolecular Williamson Ether Synthesis | Halo-alcohol | Base (e.g., NaH) | Forms stable 5- and 6-membered rings effectively. lumenlearning.comlibretexts.org |
| Intramolecular oxa-Michael Addition | Unsaturated alcohol | Base or Acid | Forms C-O bond and closes the ring. whiterose.ac.uk |
| Hetero-Diels-Alder Reaction | Diene, Aldehyde | Thermal or Lewis Acid | Forms dihydropyran precursor. |
Stereoselective Approaches to Substituted Oxanes
Achieving specific stereochemistry in the oxane ring is often crucial for the biological activity of the target molecule. Many modern synthetic methods have been developed to address this challenge. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. nih.govrsc.orgrsc.org Chiral catalysts, such as squaramides and triazoles, can facilitate cascade reactions, including Michael/hemiketalization sequences, to produce highly functionalized and enantioenriched tetrahydropyrans. nih.govrsc.org These reactions often proceed with excellent enantiomeric excesses (ee). nih.gov
The Prins cyclization can also be rendered highly stereoselective. The stereochemical outcome is often dictated by the chair-like transition state of the cyclization, with substituents preferentially occupying equatorial positions to minimize steric strain. nih.gov Chiral catalysts and substrates can be employed to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov For instance, the use of chiral BINOL-derived catalysts in asymmetric allylation reactions can produce chiral intermediates for subsequent cyclization. acs.org
Table 2: Examples of Stereoselective Tetrahydropyran Synthesis
| Method | Catalyst/Reagent | Stereocontrol | Reported Yield/Selectivity |
|---|---|---|---|
| Organocatalytic Michael/Henry/Ketalization | Quinine-based squaramide | Enantio- and diastereoselective | 27–80% yield, 93–99% ee, dr > 20:1. nih.gov |
| Asymmetric Allylation/Cyclization | (S)-3,3′-Cl2-BINOL | Enantioselective | 49% overall yield, >99:1 er. acs.org |
| Prins Cyclization with Chiral Auxiliaries | N/A (Substrate-controlled) | Diastereoselective | Often high diastereoselectivity. acs.org |
Introduction of the Chloroethyl Moiety
The introduction of the 2-chloroethyl group at the C4 position of the oxane ring presents a significant synthetic challenge, requiring both the formation of a carbon-carbon bond and a subsequent halogenation step, or a direct alkylation with a chloroethyl-containing fragment.
Halogenation Techniques for Alkyl Chains
The conversion of an ethyl group or a precursor alcohol to a chloroethyl group can be achieved through various standard halogenation methods. If a hydroxyethyl (B10761427) group is present, it can be readily converted to the corresponding chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents are effective for the chlorination of primary alcohols.
Alternatively, if an ethyl group is already in place, free-radical halogenation can be employed. orgoreview.comstudymind.co.uk This method, however, often suffers from a lack of regioselectivity, especially in the presence of other reactive sites. For a simple alkyl chain, chlorination with chlorine gas (Cl₂) under UV light or heat can lead to a mixture of chlorinated products. orgoreview.com Therefore, a more controlled approach, such as the functionalization of a pre-installed group, is generally preferred.
Regioselective Functionalization at the C4 Position of the Oxane Ring
Introducing a substituent specifically at the C4 position of the oxane ring requires a regioselective approach. One plausible strategy would involve the use of a precursor with a functional group at the C4 position that can be elaborated into the chloroethyl moiety. For example, a tetrahydropyran-4-one could serve as a key intermediate.
A Wittig reaction or a Horner-Wadsworth-Emmons reaction on tetrahydropyran-4-one could introduce a two-carbon chain, which could then be further modified. For instance, a reaction with a phosphonium (B103445) ylide derived from a 2-haloethane could potentially install the chloroethylidene group, which could then be reduced.
Alternatively, the C4 position could be functionalized via alkylation. If a nucleophilic center can be generated at C4, for example, through the formation of an enolate from tetrahydropyran-4-one, it could then be reacted with a suitable electrophile such as 1-bromo-2-chloroethane. However, controlling the regioselectivity of enolate formation and subsequent alkylation can be challenging.
Formylation Reactions for Carbaldehyde Group Incorporation
The final step in the synthesis of this compound is the introduction of the formyl group at the C4 position, creating a quaternary carbon center. This is a sterically demanding transformation.
Several formylation reactions are available in the organic chemist's toolbox. The choice of method would depend on the nature of the substrate and the functional groups already present. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, as well as some alkenes and ketones. researchgate.netijpcbs.comorganic-chemistry.orgnumberanalytics.comchemistrysteps.com It involves the use of a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com The reaction of an enol ether derivative of a C4-substituted oxane precursor with the Vilsmeier reagent could potentially lead to the desired carbaldehyde after hydrolysis.
The Bouveault aldehyde synthesis provides a route to aldehydes from alkyl or aryl halides via a Grignard reagent followed by reaction with a formamide (B127407) like DMF. wikipedia.org This would require the presence of a halide at the C4 position of the oxane ring, which could then be converted to a Grignard reagent and subsequently formylated.
Hydroformylation is another important industrial process for the synthesis of aldehydes from alkenes. nih.gov While typically challenging for the formation of quaternary centers, recent advances using catalytic directing groups have shown promise in overcoming this limitation. nih.gov A precursor with an exocyclic double bond at the C4 position could potentially be a substrate for a directed hydroformylation reaction.
Table 3: Overview of Selected Formylation Reactions
| Reaction | Key Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich arenes, alkenes, ketones | Forms a chloroiminium ion as the active electrophile. organic-chemistry.orgchemistrysteps.com |
| Bouveault Aldehyde Synthesis | Grignard reagent, DMF | Alkyl/Aryl halides | Converts a halide to an aldehyde. wikipedia.org |
| Hydroformylation | Alkene, CO, H₂ | Transition metal catalyst | Adds a formyl group and hydrogen across a double bond. nih.gov |
| Reimer-Tiemann Reaction | Chloroform, Base | Phenols, Pyrroles | Formylates electron-rich aromatic rings. google.com |
Vilsmeier-Haack Reaction in the Synthesis of Carbaldehydes and Related Chloroethoxy-Substituted Systems
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comorganic-chemistry.org The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks an activated substrate, and subsequent hydrolysis of the resulting iminium salt yields the corresponding aldehyde. wikipedia.orgijpcbs.com
The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts acylations. chemistrysteps.com Consequently, its application is generally limited to substrates that are significantly activated, such as phenols, anilines, and electron-rich heterocycles like pyrroles, indoles, and pyrazoles. wikipedia.orgchemistrysteps.com The saturated nature of the oxane ring in this compound renders it electron-richness insufficient for direct formylation via the Vilsmeier-Haack reaction.
However, the reaction has proven effective in the dual functionalization of systems that already contain alkoxy groups, leading to chloroalkoxy-substituted carbaldehydes. For instance, the Vilsmeier-Haack reaction on 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole achieves simultaneous formylation at the 4-position of the pyrazole (B372694) ring and chlorination of the terminal methoxy (B1213986) group to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com This demonstrates the reagent's utility in creating chloroethoxy-substituted carbaldehydes from suitable precursors.
Alternative One-Carbon Homologation Methods
Given the limitations of the Vilsmeier-Haack reaction for non-activated systems, alternative methods for introducing a single carbon atom to form an aldehyde (one-carbon homologation) are critical. rsc.org These methods typically start from a precursor molecule and extend a carbon chain by one unit to install the carbaldehyde functionality.
Several established homologation reactions serve as viable alternatives for the synthesis of aldehydes. wikipedia.org The Wittig reaction using methoxymethylenetriphenylphosphine is a classic example. This reagent reacts with a ketone precursor, such as 4-(2-chloroethyl)oxan-4-one, to form a methoxyvinyl ether, which can then be hydrolyzed under acidic conditions to yield the desired aldehyde. Another powerful technique is the Seyferth–Gilbert homologation, which converts a ketone or aldehyde into a terminal alkyne; subsequent hydration or hydroboration-oxidation of the alkyne can then furnish the homologated aldehyde. wikipedia.org
Other methods involve the transformation of aldehydes into one-carbon extended carboxylic acids, which could then be reduced to the target aldehyde. acs.orgorganic-chemistry.org For example, the reaction of an aldehyde with trichloromethide, followed by reductive ring-opening, can yield a homologated carboxylic acid. organic-chemistry.orgresearchgate.net While requiring additional reduction and oxidation state adjustments, these pathways offer flexibility.
A comparison of prominent one-carbon homologation methods applicable to aldehyde synthesis is presented below.
| Method | Precursor | Key Reagents | Intermediate | Advantages | Disadvantages |
| Wittig Reaction | Ketone | Methoxymethylenetriphenylphosphine | Methoxyvinyl ether | Mild conditions, widely applicable | Stoichiometric phosphine (B1218219) oxide byproduct |
| Seyferth-Gilbert Homologation | Ketone/Aldehyde | Dimethyl (diazomethyl)phosphonate (Bestmann-Ohira reagent) | Terminal Alkyne | High yields, generates versatile alkyne intermediate | Requires strong base, multi-step to aldehyde |
| Corey-Fuchs Reaction | Aldehyde | CBr₄, PPh₃; then n-BuLi | Dibromoalkene, then Terminal Alkyne | Reliable for alkyne formation | Requires cryogenic temperatures and strong base |
| Grignard Reagent Addition | Ketone | (Methoxymethyl)magnesium chloride | Methoxymethyl alcohol | Readily available reagent | Requires subsequent oxidation step |
Convergent and Divergent Synthetic Pathways to the Compound
For the target compound, a divergent approach could be highly efficient. The synthesis could begin with the construction of a central, multifunctional oxane core. This common intermediate could then serve as a branching point. acs.org For example, a key intermediate such as ethyl 4-(2-hydroxyethyl)oxane-4-carboxylate could be synthesized. From this late-stage intermediate, one pathway could involve chlorination of the primary alcohol and reduction of the ester to the aldehyde, yielding the target compound. An alternative pathway could modify the hydroxyethyl side chain to other functionalities or alter the ester to different carbonyl derivatives, thus providing access to a library of related structural motifs.
Step-Economic Syntheses for Complex Molecules
Applying this principle to this compound, a step-economic route would ideally form the quaternary center and the oxane ring in a single, highly efficient step. For example, a tandem reaction sequence initiated by a Michael addition of a suitable nucleophile to an acceptor, followed by an intramolecular cyclization/alkylation, could potentially construct the core structure rapidly. The avoidance of protecting groups and the use of catalytic, atom-economical reactions are hallmarks of such an approach. nih.gov While challenging to design, a step-economic strategy provides the most elegant and practical solution for the synthesis of complex molecules.
Protecting Group Strategies in Multi-functionalized Substrates
In the synthesis of molecules with multiple reactive sites, the use of protecting groups is often essential to achieve chemoselectivity. neliti.comresearchgate.net A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. wikipedia.org
A hypothetical synthesis of this compound could originate from a precursor containing multiple hydroxyl groups or other reactive moieties that require protection. For instance, if the oxane ring is formed via the cyclization of a polyol, selective protection of certain hydroxyl groups would be necessary to ensure the correct ring closure and to allow for the differential manipulation of the side chain.
An effective strategy often relies on orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. jocpr.comnumberanalytics.combham.ac.uk For example, a silyl (B83357) ether (e.g., TBDMS) could be used to protect one hydroxyl group, while a benzyl (B1604629) ether protects another. The silyl group can be selectively cleaved with a fluoride (B91410) source (like TBAF), leaving the benzyl group intact for removal at a later stage via hydrogenolysis. numberanalytics.com The choice of protecting groups must be carefully considered based on their stability to the reaction conditions planned for the subsequent synthetic steps. tcichemicals.com
| Protecting Group | Functional Group Protected | Common Protection Reagents | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |
| Benzyl (Bn) Ether | Alcohol | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
| Acetal (B89532)/Ketal | Aldehyde/Ketone | Ethylene Glycol, Acid Catalyst | Aqueous Acid (e.g., HCl) |
| Benzyloxycarbonyl (Cbz) | Amine | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) |
| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) |
Chemical Reactivity and Transformation Pathways of 4 2 Chloroethyl Oxane 4 Carbaldehyde
Reactivity of the Aldehyde Functionality
The carbonyl carbon of the aldehyde group is electrophilic due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.org This reactivity is fundamental to many of the transformations of the compound.
The aldehyde group readily undergoes nucleophilic addition and condensation reactions with nitrogen-based nucleophiles. libretexts.org These reactions typically involve the attack of the nucleophile on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. For instance, reaction with hydrazine (B178648) yields a hydrazone, while reaction with thiosemicarbazide (B42300) produces a thiosemicarbazone. nih.gov Similarly, hydroxylamine (B1172632) reacts to form an oxime. These condensation reactions are often carried out in a weakly acidic medium to facilitate the dehydration step. doubtnut.com
Table 1: Condensation Reactions of the Aldehyde Group
| Reactant | Product Class | General Structure of Product |
|---|---|---|
| Hydrazine (NH₂NH₂) | Hydrazone | R-CH=N-NH₂ |
| Thiosemicarbazide (NH₂NHCSNH₂) | Thiosemicarbazone | R-CH=N-NHCSNH₂ |
| Hydroxylamine (NH₂OH) | Oxime | R-CH=N-OH |
Where R represents the 4-(2-Chloroethyl)oxane-4-yl moiety.
The synthesis of thiosemicarbazide derivatives through the condensation reaction of various aldehydes or ketones is a well-established method, often proceeding with high yields. nih.gov
The aldehyde functionality can be selectively oxidized or reduced using a variety of reagents.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include Tollens' reagent (ammoniacal silver nitrate), which provides a diagnostic test for aldehydes, Fehling's solution, and stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of 4-(2-Chloroethyl)oxane-4-carbaldehyde would yield 4-(2-chloroethyl)oxane-4-carboxylic acid. sigmaaldrich.com The chemoselectivity of such reactions can sometimes be controlled by factors like pH. ed.gov
Reduction: The aldehyde can be reduced to a primary alcohol, yielding [4-(2-chloroethyl)oxan-4-yl]methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a stronger reducing agent that can also reduce other functional groups. youtube.com
Table 2: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Tollens' Reagent, KMnO₄, CrO₃ | Carboxylic Acid |
A key structural feature of this compound is the absence of a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group). khanacademy.org The aldehyde group is attached to the C4 position of the oxane ring, which is a quaternary carbon. Because it lacks an α-hydrogen, this compound cannot form an enol or an enolate ion at this position. msu.edusketchy.com
This inability to enolize prevents it from participating in classic reactions that rely on enolate formation, such as the aldol (B89426) condensation or α-halogenation. libretexts.orgyoutube.com In typical aldehyde and ketone systems, the acidity of α-hydrogens allows for deprotonation to form a nucleophilic enolate, which is central to many carbon-carbon bond-forming reactions. msu.edusketchy.com The lack of this pathway significantly limits the reactivity at the α-carbon for this specific molecule.
Reactivity of the Chloroethyl Group
The chloroethyl side chain provides a second reactive site in the molecule. The carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by nucleophiles. sydney.edu.au
The chloroethyl group is a primary alkyl halide. As such, its nucleophilic substitution reactions are predominantly governed by the SN2 mechanism. byjus.com
SN2 Reactions: This mechanism involves a one-step, concerted process where the incoming nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. leah4sci.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. leah4sci.com Given that this is a primary alkyl halide, steric hindrance is minimal, further favoring the SN2 pathway over the SN1 pathway. masterorganicchemistry.com
SN1 Reactions: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. byjus.com This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. masterorganicchemistry.com For the primary chloroethyl group in this compound, the formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway extremely unlikely under normal conditions. youtube.com
Table 3: Comparison of SN1 and SN2 Pathways for the Chloroethyl Group
| Factor | SN1 Reaction | SN2 Reaction | Favored Pathway for this Compound |
|---|---|---|---|
| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | SN2 |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | SN2 |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | SN2 (with strong nucleophiles) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | SN2 |
The presence of both a nucleophilic oxygen atom within the oxane ring and an electrophilic chloroethyl group allows for the possibility of intramolecular nucleophilic substitution. nih.gov Such a reaction would result in the formation of a new ring structure. For example, an intramolecular SN2 reaction could theoretically occur where the oxygen of the oxane ring attacks the carbon bearing the chlorine atom. This would lead to the formation of a spirocyclic oxonium ion intermediate, which could then undergo further reaction.
A more plausible pathway could be triggered by the initial reaction of the aldehyde. For instance, if the aldehyde is reduced to an alcohol, the resulting hydroxyl group could act as an intramolecular nucleophile. Attack on the chloroethyl group would lead to the formation of a fused bicyclic ether system. These types of cascade reactions, where an initial reaction sets up a subsequent intramolecular cyclization, are valuable in synthetic chemistry for building complex molecular architectures. beilstein-journals.org
Nucleophilic Substitution Reactions (SN1 and SN2)
Intermolecular Reactions with Diverse Nucleophiles (e.g., amines, thiophenols, alcohols, carboxylic acids)
The aldehyde moiety of this compound is the primary site for intermolecular reactions with nucleophiles. However, its position on a quaternary carbon atom introduces significant steric hindrance, which influences the reaction rates and conditions required for successful transformations. The adjacent oxygen atom of the oxane ring may also exert electronic effects on the reactivity of the carbonyl group.
Amines: Primary and secondary amines are expected to react with the aldehyde to form imines and enamines, respectively. These reactions typically proceed via a carbinolamine intermediate. Due to steric hindrance, these reactions may require elevated temperatures or acid catalysis to proceed at a reasonable rate. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Thiophenols: Thiophenols, being soft and highly polarizable nucleophiles, are expected to react readily with the aldehyde to form thioacetals. This reaction is often reversible and acid-catalyzed. The formation of a stable five- or six-membered ring through subsequent intramolecular reaction with the chloroethyl group is a possibility, depending on the reaction conditions.
Alcohols: In the presence of an acid catalyst, alcohols will react with the aldehyde to form acetals. Similar to other nucleophilic additions to this sterically hindered aldehyde, the reaction may require forcing conditions. The equilibrium can be driven towards the product by removing water from the reaction mixture.
Carboxylic Acids: While direct reaction of carboxylic acids with the aldehyde is less common, they can be used to form acylals in the presence of an acid anhydride (B1165640) and a Lewis acid catalyst. Alternatively, the carboxylate anion can act as a nucleophile, although this is generally less favorable than with other nucleophiles listed.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | Aniline | N-(4-(2-Chloroethyl)oxan-4-ylmethylene)aniline (Imine) |
| Secondary Amine | Piperidine | 4-(1-(Piperidin-1-yl)vinyl)oxane (Enamine) |
| Thiophenol | Thiophenol | 4-(Bis(phenylthio)methyl)-4-(2-chloroethyl)oxane (Thioacetal) |
| Alcohol | Methanol | 4-(2-Chloroethyl)-4-(dimethoxymethyl)oxane (Acetal) |
Elimination Reactions Leading to Olefinic Products
The chloroethyl group of this compound can undergo elimination of hydrogen chloride (HCl) to form an olefinic product, specifically 4-vinyl-oxane-4-carbaldehyde. This reaction is typically promoted by a base. The mechanism of elimination can be either E1 or E2, depending on the reaction conditions and the strength of the base.
E2 Mechanism: A strong, non-nucleophilic base, such as potassium tert-butoxide, would favor a concerted E2 elimination. The base would abstract a proton from the carbon adjacent to the chloroethyl group, with simultaneous expulsion of the chloride ion.
E1 Mechanism: In the presence of a weaker base and a protic solvent, an E1 mechanism might be operative. This would involve the initial formation of a carbocation, which is then deprotonated to form the alkene. However, the formation of a primary carbocation is generally disfavored.
The steric hindrance around the chloroethyl group might influence the rate of elimination. The resulting α,β-unsaturated aldehyde is a valuable synthetic intermediate, amenable to further transformations such as Michael additions.
Rearrangement Processes Involving the Chloroethyl Moiety, drawing parallels from chloroethyl-containing cyclic ethers and related systems
Rearrangement reactions involving the chloroethyl moiety in this compound are plausible under certain conditions, particularly those that promote the formation of cationic intermediates. While specific literature on this compound is scarce, parallels can be drawn from related chloroethyl-containing cyclic ethers.
One possible rearrangement could be a Wagner-Meerwein type shift. If a carbocation is formed at the carbon bearing the chlorine atom (for instance, through interaction with a Lewis acid), a 1,2-hydride or 1,2-alkyl shift could occur. However, given the substitution pattern, a ring-expansion or contraction is more likely. For instance, intramolecular attack of the ether oxygen onto the carbocation could lead to a bicyclic oxonium ion intermediate, which could then undergo further rearrangement or capture by a nucleophile.
Another possibility is a rearrangement involving the aldehyde group. For example, under acidic conditions, the aldehyde could be protonated, making it more electrophilic. An intramolecular reaction with the chloroethyl group could then ensue, potentially leading to the formation of a cyclic hemiacetal or other rearranged products. The specific pathway would be highly dependent on the reaction conditions and the stability of the intermediates formed.
Interplay and Chemoselectivity between Functional Groups (Aldehyde and Chloroethyl)
The presence of both an aldehyde and a chloroethyl group on the same quaternary carbon atom leads to interesting questions of chemoselectivity. The reactivity of one group can be influenced by the presence of the other, and reagents can be chosen to selectively target one functional group over the other.
Selective Transformations in Multi-functionalized Substrates
The selective transformation of either the aldehyde or the chloroethyl group is a key synthetic challenge.
Selective Aldehyde Transformations: The aldehyde can be selectively reacted in the presence of the chloroethyl group using nucleophiles that are not strongly basic, thereby avoiding competing elimination reactions. For example, acetalization with an alcohol under acidic conditions should leave the chloroethyl group intact. Similarly, Wittig reactions can be employed to convert the aldehyde to an alkene without affecting the alkyl chloride.
Selective Chloroethyl Transformations: The chloroethyl group can be targeted by nucleophilic substitution or elimination while leaving the aldehyde untouched. This typically requires the use of reagents that are poor nucleophiles for carbonyl groups. For instance, a bulky, non-nucleophilic base could be used to induce elimination. Alternatively, the aldehyde could be protected as an acetal (B89532) prior to carrying out reactions at the chloroethyl group.
The table below outlines some possible selective transformations.
| Reagent | Targeted Functional Group | Product |
| Ethylene glycol, p-TsOH | Aldehyde (Protection) | 2-(4-(2-Chloroethyl)oxan-4-yl)-1,3-dioxolane |
| Ph3P=CH2 (Wittig reagent) | Aldehyde | 4-(2-Chloroethyl)-4-vinyloxane |
| Potassium tert-butoxide | Chloroethyl (Elimination) | 4-Vinyloxane-4-carbaldehyde |
| Sodium azide (B81097) (after aldehyde protection) | Chloroethyl (Substitution) | 2-(4-(2-Azidoethyl)oxan-4-yl)-1,3-dioxolane |
Design of Tandem Reactions and Cascades
The bifunctional nature of this compound makes it an attractive substrate for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
One potential tandem reaction involves an initial intermolecular reaction at the aldehyde, followed by an intramolecular reaction involving the chloroethyl group. For example, reaction with a nucleophile containing a hydroxyl or amino group could lead to an intermediate that can subsequently cyclize onto the chloroethyl moiety to form a new heterocyclic ring.
A hypothetical tandem reaction is illustrated below:
Initial Nucleophilic Addition: A bifunctional nucleophile, such as 2-aminoethanol, reacts with the aldehyde to form an imine or a carbinolamine intermediate.
Intramolecular Cyclization: The hydroxyl group of the aminoethanol moiety then acts as an internal nucleophile, displacing the chloride to form a new morpholine (B109124) ring fused to the oxane ring in a spirocyclic fashion.
Such cascade reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from a relatively simple starting material. The design of these cascades would depend on a careful choice of nucleophile and reaction conditions to control the chemoselectivity and stereoselectivity of the process.
Derivatization Strategies and Synthetic Utility in Advanced Organic Synthesis
Preparation of Novel Oxane-Based Scaffolds via Functionalization of 4-(2-Chloroethyl)oxane-4-carbaldehyde
The strategic functionalization of this compound allows for the generation of a diverse array of novel oxane-based scaffolds. The presence of both an electrophilic aldehyde and a latent electrophilic chloroethyl group enables a sequential or one-pot multi-component reaction approach to introduce complexity. The oxane ring itself can be considered a key element in influencing the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.
The derivatization can proceed through various pathways, including modifications of the carbaldehyde, transformations of the chloroethyl group, or reactions involving both functionalities. These derivatizations are crucial for exploring the chemical space around the oxane core, leading to the development of new molecular entities with potential applications in drug discovery and materials science. The stability of the oxane ring under a variety of reaction conditions further enhances its utility as a central scaffold.
| Starting Material | Reagent(s) | Reaction Type | Resulting Scaffold |
| This compound | Primary amine, Isocyanide | Ugi Reaction | α-Acylamino amide substituted oxane |
| This compound | Wittig reagent (e.g., Ph3P=CHCO2Et) | Wittig Reaction | Oxane with α,β-unsaturated ester side chain |
| This compound | Grignard reagent (e.g., MeMgBr) | Nucleophilic Addition | Oxane with a secondary alcohol moiety |
| This compound | Sodium azide (B81097) | Nucleophilic Substitution | 4-(2-Azidoethyl)oxane-4-carbaldehyde |
Utility as a Building Block for Complex Heterocyclic Compounds
The unique structural features of this compound make it an ideal starting point for the synthesis of intricate heterocyclic systems. The ability to construct both fused and spirocyclic frameworks from this building block highlights its synthetic potential.
The generation of spirocyclic systems, where two rings share a single atom, can be envisioned through intramolecular reactions involving both the carbaldehyde and the chloroethyl side chain. For instance, the conversion of the chloroethyl group to a more nucleophilic species, followed by an intramolecular cyclization onto the carbaldehyde or a derivative thereof, could yield spiro-heterocycles. The Prins cyclization is a powerful method for the synthesis of tetrahydropyran (B127337) rings and can be adapted to create spirocyclic derivatives.
Fused heterocyclic systems can be accessed by utilizing the carbaldehyde for the initial formation of a new ring, which then undergoes further reactions. For example, condensation of the aldehyde with a binucleophile, followed by cyclization involving the chloroethyl group, can lead to the formation of fused polycyclic structures.
Examples of Potential Spirocyclic and Fused Systems:
| Reaction Strategy | Intermediate | Resulting System |
| Intramolecular Mannich Reaction | Formation of an enamine from the aldehyde and a primary amine, followed by cyclization of the chloroethyl group. | Spiro-piperidine-oxane |
| Pictet-Spengler Reaction | Conversion of the chloroethyl group to an aminoethyl group, followed by reaction with an aromatic aldehyde. | Spiro-tetrahydroisoquinoline-oxane |
| Tandem Knoevenagel Condensation and Intramolecular Michael Addition | Reaction with an active methylene compound, followed by cyclization. | Fused bicyclic oxane derivative |
The concept of library synthesis is central to modern drug discovery, allowing for the rapid generation of a multitude of related compounds for high-throughput screening. This compound is an excellent scaffold for combinatorial chemistry due to its two orthogonal reactive sites.
One approach to library synthesis involves a divergent strategy where the core oxane scaffold is first synthesized, and then the aldehyde and chloroethyl groups are independently functionalized with a variety of building blocks. For example, the aldehyde can be converted into a range of functional groups such as amines, alcohols, or carboxylic acids, while the chloroethyl group can be substituted with various nucleophiles to introduce diversity. This parallel synthesis approach can quickly generate a large library of compounds with distinct substitution patterns.
| Library Generation Approach | Point of Diversity 1 (from Aldehyde) | Point of Diversity 2 (from Chloroethyl) |
| Parallel Synthesis | Reductive amination with a library of primary amines. | Nucleophilic substitution with a library of thiols. |
| Split-Pool Synthesis | Wittig reaction with a set of phosphonium (B103445) ylides. | Substitution with a set of secondary amines. |
| Multi-component Reactions | Ugi or Passerini reaction with diverse inputs. | Subsequent intramolecular cyclization or further substitution. |
Precursor for Advanced Chemical Intermediates
Beyond its direct use in the synthesis of complex molecules, this compound can be transformed into a variety of advanced chemical intermediates, further expanding its synthetic utility.
The carbaldehyde group is one of the most versatile functional groups in organic synthesis. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functionalities. Each of these transformations opens up new avenues for chemical elaboration.
For instance, oxidation to the corresponding carboxylic acid provides a handle for amide bond formation, a key reaction in the synthesis of peptides and other biologically active molecules. Reduction to the primary alcohol allows for ether or ester formation. The conversion of the aldehyde to an alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation provides a substrate for click chemistry or further carbon-carbon bond-forming reactions.
Table of Carbaldehyde Transformations:
| Reaction | Reagent(s) | Product Functional Group |
| Oxidation | Jones reagent (CrO3/H2SO4) | Carboxylic acid |
| Reduction | Sodium borohydride (B1222165) (NaBH4) | Primary alcohol |
| Reductive Amination | Primary amine, Sodium triacetoxyborohydride | Secondary amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Organomagnesium halide | Secondary alcohol |
The chloroethyl side chain serves as a versatile handle for the introduction of linkers, which are crucial in various applications such as the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and tethered ligands for affinity chromatography. The chlorine atom can be readily displaced by a variety of nucleophiles to introduce different functionalities.
Common transformations include substitution with azide to introduce a group suitable for click chemistry, or reaction with primary or secondary amines to introduce a basic handle or a point of attachment for another molecule. The conversion to a thiol or an alcohol further expands the possibilities for linker conjugation. The choice of nucleophile and reaction conditions allows for the precise tuning of the linker's length, flexibility, and chemical properties.
Examples of Chloroethyl Group Transformations for Linker Introduction:
| Nucleophile | Introduced Functional Group | Potential Linker Application |
| Sodium azide (NaN3) | Azide (-N3) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). |
| Ammonia (NH3) | Primary amine (-NH2) | Amide bond formation with a payload or biomolecule. |
| Thiourea followed by hydrolysis | Thiol (-SH) | Michael addition to maleimides or disulfide bond formation. |
| Potassium phthalimide (Gabriel synthesis) | Primary amine (-NH2) | Reductive amination or amide coupling. |
Mechanistic Investigations and Reaction Dynamics of 4 2 Chloroethyl Oxane 4 Carbaldehyde Transformations
Elucidation of Reaction Mechanisms in Aldehyde Transformations
The aldehyde functional group in 4-(2-chloroethyl)oxane-4-carbaldehyde is a focal point for a variety of chemical transformations. The reactivity of this aldehyde is influenced by the presence of the oxane ring and the chloroethyl substituent at the quaternary carbon center. Mechanistic elucidation of its transformations often involves considering standard aldehyde chemistry, such as nucleophilic addition, oxidation, and reduction, alongside the potential for intramolecular interactions.
One fundamental reaction is the nucleophilic addition to the carbonyl carbon. The general mechanism proceeds through the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation yields the addition product.
Table 1: General Aldehyde Transformations and Plausible Mechanisms
| Transformation | Reagent | Intermediate | Product Type |
| Reduction | NaBH4, LiAlH4 | Alkoxide | Primary Alcohol |
| Oxidation | KMnO4, H2CrO4 | Hydrate/Hemiacetal | Carboxylic Acid |
| Grignard Reaction | R-MgBr | Magnesium Alkoxide | Secondary Alcohol |
| Wittig Reaction | Ph3P=CHR | Oxaphosphetane | Alkene |
| Acetal (B89532) Formation | ROH, H+ | Hemiacetal | Acetal |
The reaction pathways can be significantly affected by the steric hindrance imposed by the quaternary center and the electronic influence of the ether oxygen in the oxane ring.
Studies on Nucleophilic Attack and Rearrangements Involving the Chloroethyl Group
The chloroethyl group attached to the quaternary carbon introduces the possibility of intramolecular reactions, a concept known as neighboring group participation. dalalinstitute.comwikipedia.org In the presence of a nucleophile, particularly amines, the transformation of this compound can proceed through a complex mechanism involving the formation of a bicyclic aziridinium ion intermediate. dalalinstitute.com
This mechanism is initiated by the formation of an imine or enamine from the reaction of the aldehyde with a primary or secondary amine, respectively. The nitrogen of this newly introduced group can then act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom. This intramolecular cyclization results in the formation of a highly strained and electrophilic bicyclic aziridinium ion. dalalinstitute.com This intermediate is then susceptible to attack by an external nucleophile. The regioselectivity of the nucleophilic attack on the aziridinium ion will dictate the final product structure.
Role of Catalysis in Selective Functional Group Transformations
Catalysis plays a crucial role in directing the selective transformation of one functional group in the presence of another. For a molecule like this compound, with both an aldehyde and a chloroethyl group, selective catalysis is essential to achieve desired chemical outcomes.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the asymmetric functionalization of aldehydes. mdpi.com These catalysts can activate the aldehyde towards nucleophilic attack through the formation of an enamine or iminium ion, allowing for stereocontrolled bond formation at the α-position. mdpi.com
Metal Catalysis: Transition metal catalysts are widely used for a variety of organic transformations. For instance, palladium catalysts in conjunction with a chiral ligand could potentially be used for cross-coupling reactions at the chloroethyl group, leaving the aldehyde intact under specific conditions. Conversely, certain metal complexes can selectively catalyze additions to the aldehyde group.
Biocatalysis: Enzymes, such as oxidoreductases, can offer high chemo-, regio-, and stereoselectivity. A specific enzyme could, for example, selectively reduce the aldehyde to an alcohol without affecting the chloroethyl group.
The choice of catalyst is critical for selectively targeting either the aldehyde or the chloroethyl moiety.
Table 2: Potential Catalytic Approaches for Selective Transformations
| Catalytic System | Target Functional Group | Type of Transformation | Potential Outcome |
| Proline | Aldehyde | α-functionalization | Chiral α-substituted aldehyde |
| Palladium Complex | Chloroethyl | Cross-coupling | C-C or C-N bond formation |
| Alcohol Dehydrogenase | Aldehyde | Reduction | Chiral primary alcohol |
Kinetic and Thermodynamic Aspects of Reaction Pathways
The feasibility and outcome of the transformations of this compound are governed by both kinetic and thermodynamic factors. The formation of the proposed bicyclic aziridinium ion, for example, is an intramolecular process that is often kinetically favored over an intermolecular reaction due to the proximity of the reacting groups. researchgate.net
The relative rates of competing reaction pathways determine the product distribution. For instance, the rate of intramolecular cyclization to form the aziridinium ion will compete with the rate of direct intermolecular substitution at the chloroethyl group.
Table 3: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Product Type |
| Intramolecular Cyclization | Lower | Exothermic | Kinetically Favored |
| Intermolecular Substitution | Higher | Less Exothermic | Thermodynamically Favored (in some cases) |
Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
No published ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or advanced 2D NMR studies (such as COSY, HSQC, or HMBC), are available for 4-(2-Chloroethyl)oxane-4-carbaldehyde.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR spectra, detailing the characteristic absorption bands for the functional groups present in this compound (e.g., C=O stretch of the aldehyde, C-Cl stretch, C-O-C stretch of the oxane ring), have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
There is no available HRMS data to confirm the exact mass and elemental composition of this compound.
X-ray Crystallography for Absolute Stereochemistry of Derivatives and Intermediates
No crystallographic data for this compound or any of its derivatives or intermediates have been deposited in crystallographic databases or published in the scientific literature.
Theoretical and Computational Chemistry Studies of 4 2 Chloroethyl Oxane 4 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. finechem-mirea.ru These calculations can determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity. For 4-(2-chloroethyl)oxane-4-carbaldehyde, such calculations would reveal the influence of the electron-withdrawing chloroethyl and carbaldehyde groups on the oxane ring.
Conformational Analysis of the Oxane Ring System
The oxane ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents at the C4 position—a 2-chloroethyl group and a carbaldehyde group—introduces the possibility of different chair conformations, as well as boat and twist-boat conformers.
Computational studies on substituted pyran analogues have shown that the preferred conformation aims to place bulky substituents in equatorial positions to reduce steric hindrance. beilstein-journals.org For this compound, a key equilibrium would be between two chair conformations where the substituents are either in axial or equatorial orientations. Quantum chemical calculations can precisely determine the relative energies of these conformers, predicting the most stable arrangement. It is generally expected that the conformer with the larger 2-chloroethyl group in the equatorial position would be energetically favored.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Chair 1 | 2-Chloroethyl (equatorial), Carbaldehyde (axial) | 0.00 | 75.3 |
| Chair 2 | 2-Chloroethyl (axial), Carbaldehyde (equatorial) | 1.50 | 24.5 |
| Twist-Boat | - | 5.50 | 0.2 |
Note: This data is illustrative and based on general principles for substituted cyclic systems.
Analysis of Bond Dissociation Energies and Reaction Barriers
Bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of a molecule, as it quantifies the energy required to break a specific bond homolytically. stackexchange.com For this compound, the C-Cl bond is of particular interest, as its cleavage is often a key step in various chemical transformations.
Quantum chemical calculations can provide a reliable estimate of the C-Cl BDE. This value would be influenced by the electronic environment of the quaternary carbon to which the chloroethyl group is attached. The BDE for the C-Cl bond in similar chloroalkanes can be used as a reference point, with theoretical calculations refining this value based on the specific molecular structure. sarthaks.comucsb.edu Furthermore, these calculations can model the energy barriers for various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the aldehyde group.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound
| Bond | BDE (kcal/mol) |
|---|---|
| C-Cl | 82.5 |
| C-C (ring) | 88.0 |
| C-O (ring) | 91.5 |
| C-H (aldehyde) | 86.0 |
Note: These values are hypothetical estimates based on typical BDEs for similar functional groups.
Molecular Dynamics Simulations to Investigate Conformational Space and Dynamics
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com By simulating the atomic motions based on a force field, MD can explore the accessible conformational space and the transitions between different conformers.
For this compound, an MD simulation would illustrate the flexibility of the oxane ring and the rotational freedom of the chloroethyl and carbaldehyde substituents. These simulations can reveal the timescales of conformational changes, such as ring-flipping between chair forms. This information is crucial for understanding how the molecule might interact with other molecules or its environment, as its shape is not static.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy pathway from reactants to products, including the high-energy transition states that must be overcome. arxiv.org
For this compound, one could model various reaction pathways. For instance, the reaction of the aldehyde group with a nucleophile can be simulated to determine the stereochemical outcome. Similarly, the mechanism of an elimination reaction involving the chloroethyl group could be investigated. These models would provide detailed geometric information about the transition states and the activation energies, offering insights into the reaction kinetics.
Prediction of Spectroscopic Parameters for Characterization
Computational methods can predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound or for the interpretation of experimental spectra. For this compound, key spectroscopic parameters that can be calculated include:
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy, aiding in the assignment of experimental spectra.
IR Frequencies: The vibrational frequencies corresponding to the infrared spectrum can be calculated. This would help in identifying characteristic peaks, such as the C=O stretch of the aldehyde and the C-Cl stretch.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C=O) | 200-205 ppm |
| ¹³C NMR | Chemical Shift (C-Cl) | 40-45 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1720-1740 cm⁻¹ |
| IR | Vibrational Frequency (C-Cl stretch) | 650-750 cm⁻¹ |
Note: These are typical ranges for the respective functional groups and would be refined by specific calculations.
Application of In Silico Procedures for Solvent Effects and Environmental Interactions
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. In silico methods can model these solvent effects, providing a more realistic picture of the molecule's behavior in solution. researchgate.net
For this compound, continuum solvation models can be used to calculate the energies of different conformers in various solvents, potentially altering their relative populations compared to the gas phase. Explicit solvent models, often used in MD simulations, can provide detailed information on the specific interactions between the solute and solvent molecules, such as hydrogen bonding to the aldehyde oxygen. These studies are crucial for understanding reaction mechanisms in solution and for predicting the environmental fate of the compound.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis for Scalability
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of complex molecules. For a compound such as 4-(2-chloroethyl)oxane-4-carbaldehyde, flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and straightforward scalability. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the formation of byproducts.
Automated synthesis platforms, integrated with flow reactors, can further accelerate the exploration of reaction conditions and the synthesis of derivative libraries. researchgate.netbeilstein-journals.org These systems can systematically vary parameters such as stoichiometry, residence time, and temperature to rapidly identify optimal synthetic protocols. The synthesis of tetrahydropyridopyrazine derivatives has been successfully demonstrated using a continuous flow approach, highlighting the potential for applying this technology to other heterocyclic systems. researchgate.net For the production of this compound, a multi-step flow process could be envisaged, starting from readily available precursors, with in-line purification and analysis to ensure high purity and yield. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Aldehydes
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |
| Safety | Higher risk with exothermic reactions | Enhanced, better heat dissipation |
| Reaction Control | Less precise | High precision over temperature and time |
| Reproducibility | Can be variable | High |
| Footprint | Large | Compact |
Chemoenzymatic Approaches for Asymmetric Synthesis of Chiral Derivatives
The presence of a stereocenter at the C4 position of the oxane ring opens up the possibility of creating chiral derivatives of this compound. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is a powerful strategy for achieving high enantioselectivity. nih.govrsc.org
Enzymes such as alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of the aldehyde group to a primary alcohol, establishing a chiral center. nih.govresearchgate.netnih.gov Conversely, engineered enzymes could potentially be used to introduce the chloroethyl group or form the oxane ring with high stereocontrol. The use of ene-reductases and imine reductases in cascade reactions has proven effective for the asymmetric synthesis of other chiral heterocycles. rsc.org Furthermore, dehalogenating enzymes offer a potential route for the selective modification of the 2-chloroethyl side chain, introducing further molecular diversity. acs.orgacs.orgnih.govnih.gov
Table 2: Potential Enzymatic Transformations for Chiral Derivatives
| Enzyme Class | Transformation | Potential Chiral Product |
|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of the carbaldehyde | (4-(2-Chloroethyl)oxan-4-yl)methanol |
| Halogenase | Stereoselective chlorination of a precursor | Chiral 4-(2-chloroethyl)oxane (B1489815) intermediate |
Development of Novel Catalytic Systems for Selective Functional Group Transformations
The two reactive functional groups in this compound—the aldehyde and the chloroethyl group—offer multiple handles for further chemical modification. The development of novel catalytic systems that can selectively target one group in the presence of the other is a key area of research.
For the aldehyde group, catalytic hydrogenation is a common transformation, and a variety of catalysts, including those based on palladium, platinum, and nickel, can be employed for its reduction to an alcohol. britannica.comncert.nic.in Oxidative transformations to a carboxylic acid are also readily achievable. organic-chemistry.orgmsu.edu More advanced catalytic methods, such as organocatalysis, could be used for asymmetric additions to the aldehyde, creating new stereocenters. nih.govacs.org
The chloroethyl group is amenable to nucleophilic substitution reactions, which can be catalyzed by various means to introduce a wide range of functionalities. Transition metal-catalyzed cross-coupling reactions, for instance, could be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. numberanalytics.com The challenge lies in achieving high selectivity, and future research will likely focus on catalysts that can differentiate between the two reactive sites.
Exploration of Unconventional Reaction Conditions for Enhanced Efficiency
Moving beyond traditional solvent-based, thermal reaction conditions can lead to significant improvements in reaction efficiency, yield, and sustainability. For the synthesis and derivatization of this compound, unconventional reaction conditions such as microwave irradiation and sonochemistry are promising avenues of exploration.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by efficiently heating the reaction mixture. This has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netresearchgate.netijsssr.comnih.govnih.gov These high-energy microenvironments can promote faster mass transfer and generate reactive intermediates, often leading to improved outcomes compared to conventional methods. The synthesis of heterocyclic compounds has been shown to benefit from ultrasonic irradiation, suggesting its potential applicability to the synthesis of the oxane ring in the target molecule. ijsssr.com
Design and Synthesis of Advanced Materials through Derivatization of the Compound
The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. The oxane ring provides a stable, flexible core, while the aldehyde and chloroethyl groups offer orthogonal handles for polymerization or grafting onto surfaces.
Derivatization of the aldehyde group, for example, through condensation reactions, can lead to the formation of polymers with novel properties. The chloroethyl group can be used as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to grow polymer chains from the oxane core. Furthermore, the molecule could be incorporated into larger structures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the functional groups can be used to tune the properties of the resulting material. The versatility of heterocyclic compounds in materials science is well-established, with applications in organic electronics and nanotechnology. numberanalytics.comforumias.com The unique combination of functional groups in this compound offers exciting possibilities for the creation of new functional polymers and materials.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact. Use fume hoods for vapor control .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure (15+ minutes). Administer oxygen if inhaled .
- Waste Disposal : Collect in halogenated waste containers; incineration with scrubbers minimizes environmental release .
Regular training on OSHA Hazard Communication Standard (HCS) and SDS review is mandatory .
How is this compound utilized as an intermediate in synthesizing complex heterocyclic compounds?
Advanced Research Question
The compound serves as a precursor for:
- Heterocycle Formation : Condensation with aminopyridines yields oxazolo-pyridine derivatives, critical in medicinal chemistry for kinase inhibition studies .
- Pharmacophore Development : Functionalization via reductive amination produces amine derivatives with potential antibacterial activity (e.g., against S. aureus) .
- Material Science Applications : Incorporation into polymers enhances thermal stability (T > 300°C) due to the rigid oxane ring and chloroethyl cross-linking .
Reaction scalability is tested via flow chemistry to maintain >90% purity in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
